2-Thiophenecarboxylicacid, 4-hydroxy-3-methyl-
Description
2-Thiophenecarboxylic acid, 4-hydroxy-3-methyl-, is a substituted thiophene derivative characterized by a carboxylic acid group at the 2-position of the thiophene ring, a hydroxyl group at the 4-position, and a methyl group at the 3-position. Thiophene derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric tunability .
Properties
CAS No. |
728032-42-6 |
|---|---|
Molecular Formula |
C6H6O3S |
Molecular Weight |
158.18 g/mol |
IUPAC Name |
4-hydroxy-3-methylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H6O3S/c1-3-4(7)2-10-5(3)6(8)9/h2,7H,1H3,(H,8,9) |
InChI Key |
UAJOSISMPJVZDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Stepwise Process:
Starting Material : 2-Bromo-3-methylthiophene or 2-chloro-3-methylthiophene.
Grignard Formation : React the halogenated methylthiophene with magnesium in the presence of an alkyl halide (e.g., isopropyl bromide) to activate magnesium and efficiently form the Grignard reagent.
Carboxylation : Bubble carbon dioxide through the Grignard reagent solution at room temperature (25–35°C) to convert the organomagnesium intermediate to the corresponding carboxylate.
Acidification : Add concentrated hydrochloric acid to acidify the reaction mixture, precipitating the 3-methyl-2-thiophenecarboxylic acid.
Purification : Extract the product with an organic solvent (e.g., ethyl acetate), dry over magnesium sulfate, and evaporate the solvent to isolate the acid.
Reaction Conditions and Yields:
- Solvents: Ethers such as tetrahydrofuran (THF) or diethyl ether are preferred for Grignard formation.
- Temperature: Reflux during Grignard formation (~60–70°C), room temperature for carbonation.
- Yield: Around 75–90% yield of the carboxylic acid has been reported.
- Purity: High purity is achievable, suitable for pharmaceutical intermediates.
Example Data Table for Grignard Preparation:
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Grignard formation | 2-bromo-3-methylthiophene + Mg + isopropyl bromide | Reflux (~65°C) | 85 | Activation of Mg critical |
| Carboxylation | CO₂ bubbling | 25–35°C | N/A | 2 hours reaction time |
| Acidification | HCl (conc.) | Room temperature | N/A | pH adjusted to ≤2 |
| Extraction & drying | Ethyl acetate, MgSO₄ drying | Room temperature | N/A | Solvent removal yields product |
This method is industrially useful due to its efficiency and environmentally friendly profile, as described in patent EP2298756A1.
Halogenation and Subsequent Functionalization Routes
Selective halogenation of methylthiophenes can be used to introduce bromine or chlorine substituents at desired positions, which then serve as handles for further functionalization.
Key Points:
- Bromination of 3-methylthiophene can yield 2,4-dibromo-3-methylthiophene via a one-pot bromination/debromination process.
- The carboxylic acid group can be introduced by Grignard metallation followed by carbonation with CO₂ or via palladium-catalyzed carbonylation under CO pressure.
- Vapor phase chlorination at high temperatures (e.g., 500°C) can be used to produce halogenated thiophenecarbonyl chlorides, which are intermediates for carboxylic acid derivatives.
These methods allow for the preparation of halogenated 2-thiophenecarboxylic acids, which can be further modified to obtain hydroxy and methyl substituted derivatives.
Oxidation of Methylthiophenes to Thiophenecarboxylic Acids
An alternative approach involves direct oxidation of methylthiophenes using strong oxidants such as sodium dichromate (Na₂Cr₂O₇).
Conditions:
- Methylthiophene is heated with sodium dichromate in water in a sealed stainless steel tube at elevated temperatures (~200°C) for several hours (e.g., 8 h).
- The reaction mixture is worked up under acidic conditions to isolate the thiophenecarboxylic acid.
- This method achieves yields around 75% and is suitable for small-scale synthesis.
Notes:
- This oxidation method is useful for preparing positional isomers and substituted thiophenecarboxylic acids.
- The method requires careful control of temperature and reaction time to avoid over-oxidation or decomposition.
Hydrolysis and Conversion of Intermediates
In some synthetic routes, intermediates such as 2-thiophenecarboxamide are formed and subsequently hydrolyzed to the carboxylic acid.
Process Details:
- The hydrolysis is performed in aqueous acidic or basic media (e.g., hydrochloric acid or sodium hydroxide) at controlled concentrations.
- The reaction medium separates into organic and aqueous phases, allowing extraction of the acid into the organic phase.
- Maintaining the temperature above 60°C during extraction prevents precipitation and improves recovery.
- Subsequent chlorination of the acid with reagents like thionyl chloride produces acid chlorides, useful for further derivatization.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxylicacid, 4-hydroxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives with carbonyl groups, reduced derivatives with alcohol groups, and substituted thiophene compounds with various functional groups .
Scientific Research Applications
2-Thiophenecarboxylicacid, 4-hydroxy-3-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxylicacid, 4-hydroxy-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of voltage-gated sodium channels, which are crucial for nerve signal transmission .
Comparison with Similar Compounds
Structural and Substituent Variations
Substituents on the thiophene ring significantly influence physicochemical properties. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-Withdrawing Groups (EWGs): Halogens (e.g., Br in ) increase molecular weight and may enhance stability but reduce solubility in polar solvents.
- Esterification: Methyl/ethyl esters (e.g., ) lower melting points compared to free carboxylic acids, improving processability in synthetic applications.
Q & A
Q. What are the established methods for synthesizing 4-hydroxy-3-methyl-2-thiophenecarboxylic acid?
A common approach involves oxidizing thiophene derivatives using a CCl₄–CH₃OH system catalyzed by Fe(acac)₃, VO(acac)₂, or Mo(CO)₆. This method proceeds via oxymethylation to form 2-oxymethylthiophene, followed by oxidation and esterification under excess methanol, yielding 44–85% . Alternative routes include carboxylation of methylthiophene intermediates under acidic conditions .
Q. How should researchers handle and purify 4-hydroxy-3-methyl-2-thiophenecarboxylic acid to ensure high purity?
Post-synthesis, purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients) is recommended. Monitor purity using HPLC with UV detection at 254 nm or by melting point analysis (literature range: 160–165°C) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- FTIR : Identify hydroxyl (~3200 cm⁻¹) and carboxyl (~1700 cm⁻¹) groups.
- ¹H/¹³C NMR : Assign substituent positions (e.g., methyl at δ ~2.3 ppm, hydroxyl proton at δ ~10–12 ppm).
- LC-MS : Confirm molecular ion ([M+H]⁺ expected at m/z 172.03) and fragmentation patterns .
Advanced Research Questions
Q. What statistical approaches are suitable for optimizing synthesis yield?
Response Surface Methodology (RSM), particularly Box-Behnken Design, effectively optimizes parameters like catalyst concentration (e.g., 0.5–2.5 mol% Fe(acac)₃), temperature (60–100°C), and methanol ratio. A study achieved 85% yield by optimizing these variables .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR, MS) for derivatives?
Cross-validate using:
Q. What strategies mitigate the compound’s instability during storage?
Store under inert atmosphere (N₂/Ar) at -20°C in amber vials. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation. Antioxidants like BHT (0.1% w/w) or chelating agents (EDTA) may prevent oxidation .
Q. How to address discrepancies in reported toxicity profiles?
Perform comparative assays:
- In vitro : Ames test (mutagenicity), MTT assay (cytotoxicity).
- In vivo : OECD Guideline 423 (acute oral toxicity). Contradictions may arise from impurities; characterize batches via GC-MS to identify byproducts (e.g., chlorinated intermediates) .
Q. What derivatization approaches enhance bioactivity screening?
Synthesize bioactive derivatives via:
- Esterification : Methyl/ethyl esters to improve lipophilicity (e.g., methyl ester derivatives showed enhanced cellular uptake in related compounds) .
- Amide coupling : Use EDC/HOBt with amines to generate libraries for SAR studies.
Methodological Notes
- Synthesis Optimization : Prioritize catalyst screening (Fe vs. Mo) to balance cost and yield .
- Data Validation : Always compare experimental spectra with computational predictions (e.g., DFT for NMR shifts) .
- Safety Protocols : Adhere to GHS hazard codes (H302/H312) for handling; use fume hoods and PPE during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
